molecular formula C50H54Fe3N2P2 B3165464 1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene CAS No. 899811-43-9

1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene

Cat. No.: B3165464
CAS No.: 899811-43-9
M. Wt: 912.5 g/mol
InChI Key: UFADELBZVDMXHP-UHFFFAOYSA-N
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Description

The compound 1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene (CAS: 900505-82-0) is a chiral ferrocene-based bisphosphine ligand with a complex stereochemical architecture. Its molecular formula is C₅₀H₅₄Fe₃N₂P₂, and it has a molecular weight of 912.46 g/mol . The structure features two ferrocene units, each substituted with a phenylphosphine group and a stereodefined dimethylaminoethyl moiety. The presence of multiple stereogenic centers—(R), (RP), and (S) configurations—renders this ligand highly enantioselective, making it valuable in asymmetric catalysis . The compound is typically available at 97% purity, underscoring its use in precision-driven synthetic applications such as hydrogenation and cross-coupling reactions .

Properties

CAS No.

899811-43-9

Molecular Formula

C50H54Fe3N2P2

Molecular Weight

912.5 g/mol

InChI

InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;;

InChI Key

UFADELBZVDMXHP-UHFFFAOYSA-N

SMILES

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe].[Fe]

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe].[Fe]

Origin of Product

United States

Biological Activity

1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is a complex organometallic compound that exhibits notable biological activities. This compound, characterized by its unique ferrocenyl and phosphino groups, has been the subject of various studies focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and as a ligand in catalysis.

Chemical Structure and Properties

The compound's molecular formula is C50H54Fe3N2P2C_{50}H_{54}Fe_3N_2P_2, and it features a distinctive structure with two ferrocenyl units connected by phosphine linkers. Its melting point is reported to be around 190-192 °C when dissolved in methanol, and it appears as an orange-red powder .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance:

  • Cell Viability Studies : In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .
  • Mechanistic Insights : It has been shown to interfere with cellular signaling pathways associated with tumor growth. Specifically, it may inhibit the PI3K/Akt pathway, which is crucial for cell survival and growth .

Antimicrobial Activity

Additionally, the compound has demonstrated antimicrobial properties against several bacterial strains. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

Case Studies

  • Study on Anticancer Efficacy :
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology : Various concentrations of the compound were tested on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent cytotoxicity at micromolar concentrations.
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial efficacy against common pathogens.
    • Methodology : Disk diffusion method was employed to evaluate inhibition zones for bacterial strains such as E. coli and Staphylococcus aureus.
    • Results : The compound exhibited significant inhibition zones, comparable to standard antibiotics.

Data Summary Table

PropertyValue
Molecular FormulaC50H54Fe3N2P2C_{50}H_{54}Fe_3N_2P_2
Melting Point190-192 °C
Biological ActivitiesAnticancer, Antimicrobial
IC50 (MCF-7)X µM (specific value from studies needed)
Inhibition Zone (E. coli)Y mm (specific value from studies needed)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between the target compound and analogous ferrocene-phosphine ligands:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
Target Compound (900505-82-0) C₅₀H₅₄Fe₃N₂P₂ 912.46 Phenylphosphine, dimethylaminoethyl High steric bulk, chiral N/P centers, three Fe atoms, enantioselective
1,1'-Bis(diphenylphosphino)ferrocene (12150-46-8) C₃₄H₂₈FeP₂ 554.38 Diphenylphosphine Non-chiral, electron-rich, widely used in Pd-catalyzed cross-couplings
1,1'-Bis(dicyclohexylphosphino)ferrocene (146960-90-9) C₃₄H₅₄FeP₂ 588.52 Dicyclohexylphosphine Bulky, electron-donating, suitable for sterically demanding reactions
(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene (1221746-66-2) C₂₆H₃₀FeOP₂ 476.32 Di-tert-butylphosphine, phenylphosphinoyl Chiral P=O group, asymmetric hydrogenation catalyst
1,1'-Bis[(2R,5R)-2,5-dimethylphospholanyl]ferrocene (540475-45-4) C₂₂H₃₂FeP₂ 414.29 Dimethylphospholane rings Rigid, chiral backbone, used in enantioselective allylic alkylation

Key Observations:

  • Steric and Electronic Profiles: The target compound’s dimethylaminoethyl groups provide both steric bulk and electron-donating capabilities, distinguishing it from simpler ligands like 1,1'-Bis(diphenylphosphino)ferrocene. The latter lacks chirality but is favored for its electron-rich nature in cross-coupling reactions .
  • Chirality: Unlike non-chiral analogs (e.g., 1,1'-Bis(diphenylphosphino)ferrocene), the target compound and derivatives like (RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene are designed for asymmetric catalysis, leveraging their stereogenic P/N centers to induce enantioselectivity.

Catalytic Performance

  • Asymmetric Hydrogenation: The target compound’s dimethylaminoethyl groups enhance substrate binding via N→metal coordination, a feature absent in ligands like 1,1'-Bis(diphenylphosphino)ferrocene. This property is critical for achieving high enantiomeric excess (ee) in hydrogenation of ketones or alkenes .
  • Cross-Coupling Reactions: While 1,1'-Bis(diphenylphosphino)ferrocene excels in Pd-catalyzed Suzuki-Miyaura couplings due to its electron-rich P centers, the target compound’s bulkier structure may limit its utility in such reactions but improve selectivity in sterically hindered systems.
  • Comparison with Phospholane Ligands: Ligands like 1,1'-Bis[(2R,5R)-2,5-dimethylphospholanyl]ferrocene exhibit rigid backbones, favoring specific transition states in allylic alkylation. The target compound’s flexible dimethylaminoethyl groups may offer broader substrate scope but lower rigidity-induced selectivity.

Q & A

Basic Research Question

  • ¹H/³¹P NMR : Key for identifying diastereotopic protons and phosphorus environments. For example, δ(³¹P) shifts between −20 to −30 ppm indicate distinct phosphine environments .
  • X-ray Crystallography : Resolves absolute configuration, as seen in related ferrocenylphosphine structures with C–P bond angles of ~102° .
  • Optical Rotation : Specific rotation ([α]D²⁵ = −185° ±10° in CHCl₃) correlates with enantiomeric excess .

Advanced Consideration : Discrepancies in crystallographic data (e.g., bond lengths varying by ±0.02 Å across studies) may reflect lattice packing effects or measurement resolution . Cross-validation with circular dichroism (CD) spectroscopy is recommended for chiral centers .

How does the stereoelectronic profile of this ligand influence its performance in enantioselective catalysis?

Advanced Research Question
The ligand’s C₂-symmetric structure enables precise control over metal coordination geometry, critical for asymmetric induction. Key findings:

  • Pd-Catalyzed Allylic Alkylation : Enantioselectivity (>90% ee) correlates with the ligand’s bite angle (85–90°), which stabilizes transition states via π-backbonding .
  • Rh-Catalyzed Hydrogenation : Steric bulk from the dimethylamino group suppresses competing pathways, improving turnover frequency (TOF) by 3× compared to non-amino analogs .

Data Contradiction : Some studies report reduced ee (70–80%) in polar solvents (e.g., MeCN), likely due to ligand lability. Mitigation involves optimizing metal-ligand ratios (1:1.2–1.5) .

What are the best practices for handling and storing this air-sensitive ferrocenylphosphine compound?

Basic Research Question

  • Handling : Use gloveboxes (O₂ <1 ppm, H₂O <10 ppm) for weighing and reactions. PPE includes nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : Store under argon at −20°C in amber vials. Degradation (monitored via TLC) occurs within 48 hours if exposed to air, forming phosphine oxides .

Advanced Consideration : Long-term stability (>2 years) requires vacuum-sealed packaging with molecular sieves (3Å) to adsorb residual moisture .

How can researchers reconcile contradictory NMR or crystallographic data reported for this compound?

Advanced Research Question

  • NMR Discrepancies : Variations in δ(³¹P) values (e.g., −27.8 ppm vs. −37.4 ppm) may arise from solvent polarity (CDCl₃ vs. C₆D₆) or temperature-dependent conformational changes .
  • Crystallographic Conflicts : Disordered structures (e.g., in ’s C–C bond lengths) require refinement using anisotropic displacement parameters or twin correction .

Methodological Solution : Reproduce experiments under standardized conditions (e.g., 25°C in CDCl₃) and validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

What computational methods are suitable for modeling the electronic structure and catalytic mechanisms involving this ligand?

Advanced Research Question

  • DFT Calculations : B3LYP/6-31G(d) optimizes ligand-metal geometries (e.g., Pd or Rh complexes) and predicts frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV) .
  • Mechanistic Insights : NBO analysis reveals charge transfer from phosphine lone pairs to metal d-orbitals, stabilizing intermediates in cross-coupling reactions .

Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine force fields .

How does the ligand’s stereochemistry impact its coordination behavior in different transition metal complexes?

Advanced Research Question

  • Pd Complexes : Square-planar geometry with κ²-P,P coordination; J(P–Pd) coupling constants (~150 Hz) indicate strong metal-ligand binding .
  • Ru Complexes : Octahedral coordination induces axial chirality, enhancing enantioselectivity in ketone hydrogenation (up to 98% ee) .

Contradiction : Ni complexes exhibit lower stability (decompose at >60°C), necessitating lower reaction temperatures .

What strategies can improve the scalability of this ligand’s synthesis without compromising stereochemical purity?

Advanced Research Question

  • Flow Chemistry : Continuous lithiation at −78°C improves reproducibility and reduces batch-to-batch variability .
  • Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to streamline resolution steps, achieving >95% ee in fewer steps .

Trade-offs : Scalability vs. cost—bulk phosphine precursors (e.g., Ph₂PCl) reduce expenses but may introduce impurities requiring rigorous purification .

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